molecular formula C20H13N3O4S B2676437 N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide CAS No. 313550-08-2

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide

Cat. No.: B2676437
CAS No.: 313550-08-2
M. Wt: 391.4
InChI Key: JZSPQQODZVBOLO-UHFFFAOYSA-N
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Description

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminothiophenol with nitrobenzene under acidic conditions to form 6-nitro-1,3-benzothiazole. This intermediate is then reacted with 3-phenoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

  • Step 1: Formation of 6-nitro-1,3-benzothiazole

    • Reactants: 2-aminothiophenol, nitrobenzene
    • Conditions: Acidic medium, typically hydrochloric acid
    • Reaction:

      C6H4SHNH2+C6H5NO2C7H4N2O2S+H2O\text{C}_6\text{H}_4\text{SHNH}_2 + \text{C}_6\text{H}_5\text{NO}_2 \rightarrow \text{C}_7\text{H}_4\text{N}_2\text{O}_2\text{S} + \text{H}_2\text{O} C6​H4​SHNH2​+C6​H5​NO2​→C7​H4​N2​O2​S+H2​O

  • Step 2: Coupling with 3-phenoxybenzoyl chloride

    • Reactants: 6-nitro-1,3-benzothiazole, 3-phenoxybenzoyl chloride
    • Conditions: Base (triethylamine), solvent (dichloromethane)
    • Reaction:

      C7H4N2O2S+C6H4COClC7H4N2O2SCOC6H4O+HCl\text{C}_7\text{H}_4\text{N}_2\text{O}_2\text{S} + \text{C}_6\text{H}_4\text{COCl} \rightarrow \text{C}_7\text{H}_4\text{N}_2\text{O}_2\text{SCOC}_6\text{H}_4\text{O} + \text{HCl} C7​H4​N2​O2​S+C6​H4​COCl→C7​H4​N2​O2​SCOC6​H4​O+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base

Major Products Formed

    Oxidation: Formation of nitroso derivatives

    Reduction: Formation of 6-amino-1,3-benzothiazol-2-yl-3-phenoxybenzamide

    Substitution: Formation of various substituted benzothiazole derivatives

Scientific Research Applications

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, particularly cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzothiazole moiety can bind to specific enzymes or receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-nitro-1,3-benzothiazol-2-yl-3-phenylacrylamide
  • 6-nitro-1,3-benzothiazol-2-yl-3-(phenylthio)propanamide
  • 6-nitro-1,3-benzothiazol-2-yl-3-phenylurea

Uniqueness

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide is unique due to the presence of the phenoxybenzamide moiety, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable candidate for further research and development in various fields.

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4S/c24-19(13-5-4-8-16(11-13)27-15-6-2-1-3-7-15)22-20-21-17-10-9-14(23(25)26)12-18(17)28-20/h1-12H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSPQQODZVBOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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